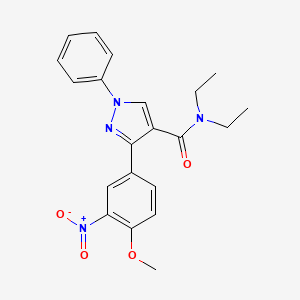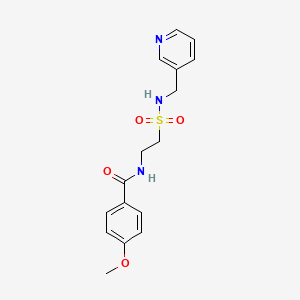
4-methoxy-N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure would show how the atoms in the compound are connected.
Synthesis Analysis
This would involve a detailed description of how the compound can be synthesized from its constituent elements or from other compounds. It would also include information on the conditions required for the synthesis, such as temperature and pressure, and the yield of the reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy might be used to determine the structure.Chemical Reactions Analysis
This would involve a study of the chemical reactions that the compound undergoes. This could include reactions with other compounds under various conditions, and the products of these reactions.Physical And Chemical Properties Analysis
This would include a discussion of the compound’s physical properties, such as its melting point, boiling point, and solubility in various solvents, and its chemical properties, such as its acidity or basicity.Aplicaciones Científicas De Investigación
Electrochemical Properties and Applications
Novel Zinc Ion-Selective Membrane Electrode
A study utilized a compound similar to "4-methoxy-N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzamide" as an electroactive material for the preparation of a PVC-based Zn2+-selective electrode. This electrode demonstrated good selectivity over other metal ions and was applied in the potentiometric titration of Zn2+ against EDTA for endpoint determination, showcasing its potential in analytical chemistry applications (Saleh & Gaber, 2001).
Medicinal Chemistry and Therapeutic Potential
Antisecretory Agents
Research on [(Pyridylmethyl)sulfinyl]benzimidazoles, a class related to the compound of interest, highlighted their potential as highly potent antisecretory agents by inhibiting the (H+,K+)-ATPase. These compounds are activated by acid to form their active sulfenamide, demonstrating a mechanism for avoiding interaction with other thiol groups in the body. This selective activation suggests a promising approach for developing therapeutics with fewer side effects (Kohl et al., 1992).
Anticancer Activity
A study on a series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides, related to the compound , evaluated their anticancer activity against various human cancer cell lines. Compounds with methoxy and nitro groups in the benzamide moiety showed moderate to good activity, indicating the potential for further development as anticancer agents (Mohan et al., 2021).
Serotonin Receptor Imaging
Research utilizing a selective serotonin 1A (5-HT(1A)) molecular imaging probe closely related to "4-methoxy-N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzamide" demonstrated its application in positron emission tomography (PET) for quantifying 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients. This highlights its significance in neurodegenerative disease research and potential diagnostic applications (Kepe et al., 2006).
Safety And Hazards
This would involve a discussion of any risks associated with the compound, such as toxicity, flammability, or environmental impact. It would also include information on safe handling and disposal of the compound.
Direcciones Futuras
This would involve a discussion of areas for future research. For example, if the compound has shown promise as a drug, future research might involve testing it in clinical trials.
I hope this helps! If you have any other questions, feel free to ask.
Propiedades
IUPAC Name |
4-methoxy-N-[2-(pyridin-3-ylmethylsulfamoyl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-23-15-6-4-14(5-7-15)16(20)18-9-10-24(21,22)19-12-13-3-2-8-17-11-13/h2-8,11,19H,9-10,12H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQZGBHQPFSUSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)NCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(N,N-dimethylsulfamoyl)phenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2365511.png)
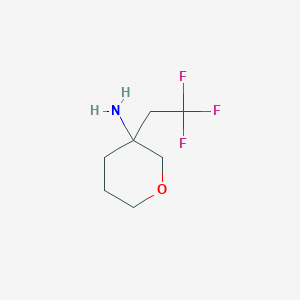
![(E)-3-(benzylsulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)propanamide](/img/structure/B2365514.png)
![8-[(Dibenzylamino)methyl]-7-hexadecyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![6-Methyl-2-[(3-pyridinylmethyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B2365516.png)
![N-(3,4-dimethoxyphenethyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2365517.png)
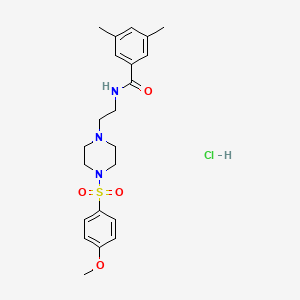
![2-[2-[(E)-2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2365522.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2365523.png)
![3-(4-chlorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2365525.png)
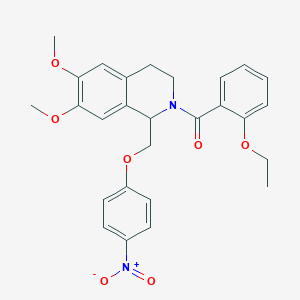
![N-(2,4-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2365529.png)
![N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B2365530.png)
